molecular formula C12H18ClNO B594116 4-Ethylmethcathinone Hydrochloride CAS No. 1391053-87-4

4-Ethylmethcathinone Hydrochloride

Cat. No.: B594116
CAS No.: 1391053-87-4
M. Wt: 227.73 g/mol
InChI Key: GGAVBQDFUOWSJS-UHFFFAOYSA-N
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Description

4-Ethylmethcathinone (hydrochloride) is a synthetic stimulant and entactogen belonging to the cathinone class of chemicals. It is structurally related to 4-methylmethcathinone (mephedrone) and is known for its psychoactive properties. This compound has been identified in various countries and is often used for forensic and research purposes .

Biochemical Analysis

Biochemical Properties

4-Ethylmethcathinone Hydrochloride plays a significant role in biochemical reactions, primarily by interacting with monoamine transporters and receptors. It has been shown to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft . This interaction is similar to that of other stimulant drugs, which enhances neurotransmission and produces stimulant effects. The compound’s interaction with monoamine transporters is a key aspect of its biochemical properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to increase intracellular calcium levels, which can affect various signaling pathways and cellular functions . Additionally, this compound can modulate the expression of genes involved in neurotransmitter synthesis and release, further impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with monoamine transporters and receptors. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, the compound increases the availability of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and the stimulant effects associated with the compound. Additionally, this compound may interact with other biomolecules, such as enzymes involved in neurotransmitter metabolism, further influencing its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its potency and efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in neurotransmitter levels and receptor sensitivity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound produces stimulant effects, such as increased locomotor activity and enhanced neurotransmission . At high doses, this compound can produce toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s effects become more pronounced at higher doses, leading to potential risks of overdose and toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolism. The compound undergoes oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its metabolic flux and metabolite levels. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, influencing its localization and accumulation . Transporters such as the dopamine transporter and serotonin transporter play a role in the uptake and distribution of this compound, affecting its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell, influencing its interactions with biomolecules and its overall effects . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, impacting its biochemical and cellular properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylmethcathinone (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate precursor, such as 4-ethylpropiophenone.

    Reductive Amination: The precursor undergoes reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The resulting free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 4-Ethylmethcathinone (hydrochloride) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethylmethcathinone (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: 4-Ethylbenzoylformic acid

    Reduction: 4-Ethylmethcathinol

    Substitution: N-alkyl or N-acyl derivatives of 4-Ethylmethcathinone

Scientific Research Applications

4-Ethylmethcathinone (hydrochloride) has several scientific research applications:

Comparison with Similar Compounds

4-Ethylmethcathinone (hydrochloride) is structurally similar to other cathinones, such as:

Uniqueness

Properties

IUPAC Name

1-(4-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-4-10-5-7-11(8-6-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAVBQDFUOWSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901348016
Record name 4-Ethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391053-87-4
Record name 4-Ethylmethcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ETHYLMETHCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LXH6V39N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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